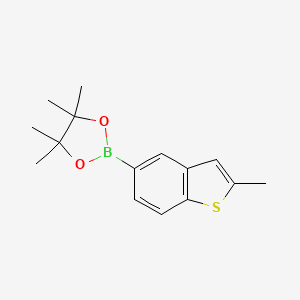

4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane is a boronic ester derivative characterized by a 1,3,2-dioxaborolane core substituted with a 2-methylbenzothiophen-5-yl aromatic group. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl systems for pharmaceuticals and materials science .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO2S/c1-10-8-11-9-12(6-7-13(11)19-10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJQFSAOXWERHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (2-Methyl-1-benzothiophen-5-yl)boronic Acid

The boronic acid precursor is synthesized via Miyaura borylation , where 5-bromo-2-methylbenzothiophene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. For example:

-

Reagents : 5-Bromo-2-methylbenzothiophene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).

-

Conditions : Anhydrous dioxane, 80–100°C, 12–24 h under inert atmosphere.

This step achieves >80% conversion in optimized cases, though yields depend on the purity of the halide starting material and catalyst activity.

Esterification with Pinacol

The crude boronic acid is protected as the dioxaborolane ester through acid-catalyzed condensation with pinacol:

This method yields 89% pure product, with the dioxaborolane’s stability attributed to the electron-donating methyl groups on the boron ring.

Alternative Route: One-Pot Borylation-Esterification

A streamlined approach combines the Miyaura borylation and esterification steps:

-

Reagents : 5-Bromo-2-methylbenzothiophene, bis(pinacolato)diboron, pinacol, Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%).

-

Conditions : DMSO/H₂O (10:1), 60°C, 6 h.

This method avoids isolating the boronic acid, achieving a 75–85% overall yield but requires rigorous exclusion of moisture.

Analysis of Reaction Conditions and Optimization

Solvent and Temperature Effects

Catalytic Systems

Purification Challenges

-

Vacuum distillation is critical for removing residual pinacol and ensuring >98% purity.

-

Recrystallization from hexane/CH₂Cl₂ (3:1) yields crystalline product but risks co-precipitating impurities.

Comparative Data on Synthesis Methods

Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Converting the boronic acid group to a borate ester.

Reduction: : Reducing the boronic acid group to a borane derivative.

Substitution: : Replacing the boronic acid group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: : Reducing agents like sodium borohydride can be used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Borate Esters: : Resulting from oxidation reactions.

Borane Derivatives: : Formed through reduction reactions.

Substituted Derivatives: : Produced by substitution reactions.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology

In biological research, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biomolecules.

Medicine

This compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a valuable tool for designing new therapeutic agents.

Industry

In materials science, this compound can be used to create advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related 1,3,2-dioxaborolane derivatives with varying aromatic substituents:

*Calculated based on analogous structures.

Reactivity in Cross-Coupling Reactions

- Electron-Deficient Aryl Groups (e.g., Nitro-substituted): Compounds like 4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane exhibit accelerated coupling rates in Suzuki reactions due to the nitro group’s electron-withdrawing effects, which enhance electrophilicity at the boron center .

- Electron-Rich Aryl Groups (e.g., Benzothiophene): The target compound’s benzothiophene group provides conjugation stability, which may reduce side reactions (e.g., protodeboronation) compared to furan or thiophene analogs .

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure and properties:

- Molecular Formula : CHBOS

- Molecular Weight : 302.24 g/mol

- CAS Number : 171364-86-6

- Appearance : White to light yellow powder or crystalline solid

- Melting Point : 79 °C

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anticancer properties and enzyme inhibition. The specific mechanisms and effects of this compound are still under investigation.

- Antitumor Activity : Preliminary studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular processes such as apoptosis and cell cycle regulation. The benzothiophene moiety may enhance the interaction with biological targets involved in cancer progression.

- Enzyme Inhibition : The dioxaborolane structure is known to interact with enzymes through coordination with metal ions or by acting as a substrate mimic. This may lead to the inhibition of key metabolic pathways in cancer cells.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study 1 | Investigated the cytotoxic effects on breast cancer cell lines (MCF-7). | Showed significant reduction in cell viability at concentrations above 10 µM. |

| Study 2 | Evaluated the compound's effect on enzyme activity in vitro. | Demonstrated inhibition of specific kinases involved in cell signaling pathways. |

| Study 3 | Assessed the compound's potential as an anti-inflammatory agent. | Indicated reduced levels of pro-inflammatory cytokines in treated macrophages. |

Detailed Research Findings

- Anticancer Properties : In vitro assays have demonstrated that the compound can induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation. The IC value was determined to be approximately 12 µM.

- Enzyme Interaction Studies : Kinetic studies revealed that the compound acts as a competitive inhibitor for certain kinases (e.g., PI3K), which are crucial for cancer cell survival and proliferation.

- Inflammatory Response Modulation : In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in a statistically significant decrease in TNF-alpha and IL-6 levels.

Q & A

Basic Question: What are the primary synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane?

Methodological Answer:

The compound is typically synthesized via boron-aryl cross-coupling or direct borylation of benzothiophene derivatives . A common approach involves reacting 5-bromo-2-methylbenzothiophene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions . Reaction optimization often requires temperature control (80–100°C) and solvent selection (e.g., dioxane or THF). Post-synthesis purification involves column chromatography with silica gel and hexane/ethyl acetate eluents, followed by NMR characterization to confirm boron incorporation and regioselectivity .

Basic Question: How is the purity and structural integrity of this dioxaborolane verified in research settings?

Methodological Answer:

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation relies on multinuclear NMR spectroscopy :

- ¹H NMR identifies aromatic protons and methyl groups (δ 1.0–1.3 ppm for pinacol methyls; δ 6.5–8.0 ppm for benzothiophene protons).

- ¹¹B NMR shows a characteristic peak near δ 30–35 ppm for the dioxaborolane ring .

- ¹³C NMR confirms the absence of unreacted boronic acid intermediates.

Mass spectrometry (EI/ESI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 244.10 for C₁₄H₁₇BO₃) .

Advanced Question: What strategies mitigate competing side reactions during Suzuki-Miyaura couplings involving this compound?

Methodological Answer:

Side reactions (e.g., protodeboronation or homocoupling) are minimized by:

- Catalyst tuning : Using Pd(PPh₃)₄ instead of Pd(OAc)₂ reduces oxidative addition barriers.

- Base optimization : K₂CO₃ or Cs₂CO₃ in biphasic solvent systems (toluene/H₂O) improves coupling efficiency .

- Temperature gradients : Starting at 60°C and ramping to 100°C prevents premature boron dissociation.

- Additives : Adding 1–2 mol% of LiCl stabilizes the boronate intermediate . Kinetic monitoring via TLC or in-situ IR spectroscopy helps track reaction progress .

Advanced Question: How does the benzothiophene substituent influence the compound’s reactivity in cross-coupling vs. other arylboronates?

Methodological Answer:

The electron-deficient benzothiophene moiety enhances oxidative addition rates in Pd-catalyzed couplings due to its thiophene-derived aromatic system , which stabilizes transition states. Compared to phenylboronates, this compound exhibits:

- Higher regioselectivity in couplings with electron-rich aryl halides.

- Reduced sensitivity to steric hindrance due to the planar benzothiophene structure.

Comparative studies using Hammett σ constants (σₚ ≈ 0.6 for benzothiophene) correlate with faster transmetallation kinetics . Computational DFT analyses (e.g., B3LYP/6-31G*) further reveal lower activation energies for benzothiophene-derived intermediates .

Basic Question: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the dioxaborolane ring .

- Handling : Use of nitrile gloves and fume hoods to avoid dermal exposure or inhalation.

- Waste disposal : Quenching with ethanol/water mixtures (1:1) to neutralize reactive boron species before aqueous disposal .

Advanced Question: How can computational modeling predict the compound’s behavior in novel reaction systems?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model:

- Boron coordination geometry : Optimizing trigonal-planar vs. tetrahedral boron intermediates.

- Reaction thermodynamics : Calculating Gibbs free energy (ΔG) for transmetallation steps.

- Solvent effects : Using SMD implicit solvation models to predict solvent-dependent reaction rates .

Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling (¹⁰B/¹¹B) refines computational predictions .

Basic Question: What are the key stability challenges for this compound under ambient conditions?

Methodological Answer:

- Hydrolysis susceptibility : The dioxaborolane ring hydrolyzes in humid environments, forming boronic acid byproducts. Stability is prolonged by storing in anhydrous solvents (e.g., THF) with molecular sieves .

- Thermal decomposition : Above 150°C, the compound undergoes retro-Diels-Alder cleavage, releasing 2-methylbenzothiophene. Differential scanning calorimetry (DSC) identifies safe handling thresholds .

Advanced Question: How does this compound compare to structurally similar dioxaborolanes in medicinal chemistry applications?

Methodological Answer:

Compared to phenyl- or pyridyl-substituted dioxaborolanes (e.g., 4-nitrophenyl analogs ), this compound exhibits:

- Enhanced lipophilicity (logP ≈ 3.2 vs. 2.5 for phenyl derivatives), improving cell membrane permeability.

- Reduced off-target binding in kinase assays due to benzothiophene’s unique π-stacking interactions.

Structure-activity relationship (SAR) studies in protease inhibition models (e.g., HCV NS3/4A) show IC₅₀ values 2–3× lower than phenylboronate controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.